3,4-Difluoro-1,2-thiazole-5-carbonitrile

Description

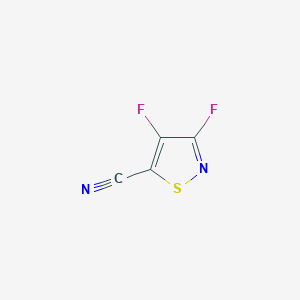

3,4-Difluoro-1,2-thiazole-5-carbonitrile is a fluorinated heterocyclic compound featuring a five-membered thiazole ring (containing sulfur and nitrogen atoms) with fluorine substituents at positions 3 and 4, and a carbonitrile (-CN) group at position 4. The compound’s unique electronic and steric properties arise from the strong electron-withdrawing effects of the fluorine atoms and the nitrile group, making it valuable in medicinal chemistry, agrochemicals, and materials science. Its reactivity is influenced by the fluorine atoms’ ability to polarize the aromatic ring, enhancing electrophilic substitution and cross-coupling reactions.

Properties

IUPAC Name |

3,4-difluoro-1,2-thiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F2N2S/c5-3-2(1-7)9-8-4(3)6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSUXNCABZGADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=NS1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275424 | |

| Record name | 5-Isothiazolecarbonitrile, 3,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858249-85-0 | |

| Record name | 5-Isothiazolecarbonitrile, 3,4-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858249-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isothiazolecarbonitrile, 3,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-1,2-thiazole-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing fluorine and sulfur atoms. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-1,2-thiazole-5-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

3,4-Difluoro-1,2-thiazole-5-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the development of bioactive molecules for studying biological processes.

Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-1,2-thiazole-5-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, affecting their function. The thiazole ring can also participate in various biochemical pathways, influencing the activity of enzymes or receptors.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound is compared to structurally related thiazoles and benzothiazoles (Table 1). Key differences arise from substituent positions, fluorine content, and fused ring systems.

Table 1: Comparative Properties of Selected Thiazole Derivatives

Electronic and Reactivity Differences

- Fluorine Substitution: The 3,4-difluoro configuration in the target compound creates a highly electron-deficient thiazole ring, favoring nucleophilic aromatic substitution (SNAr) at the 5-position. In contrast, non-fluorinated analogues like 1,2-thiazole-5-carbonitrile exhibit lower reactivity due to reduced ring polarization.

- Ring Fusion: Benzothiazoles (e.g., 2-Chloro-5,6-difluorobenzo[d]thiazole ) display extended conjugation, enhancing stability but reducing solubility compared to monocyclic thiazoles.

Pharmacological and Industrial Relevance

- Metabolic Stability: Fluorine atoms in this compound improve metabolic stability compared to non-fluorinated analogues, making it a preferred scaffold in drug candidates targeting kinases and GPCRs.

- Synthetic Versatility : The nitrile group enables facile functionalization via hydrolysis or cycloaddition, unlike halogenated benzothiazoles (e.g., ), which require harsh conditions for derivatization.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-Difluoro-1,2-thiazole-5-carbonitrile with high yield and purity?

- Methodological Answer : Utilize statistical experimental design (e.g., factorial or response surface methodology) to optimize reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of precursors. For example, a central composite design can minimize experimental runs while identifying critical interactions between variables . Purification via recrystallization or column chromatography, monitored by HPLC, ensures high purity. Reaction progress should be tracked using in-situ FTIR or NMR spectroscopy to confirm intermediate formation and completion.

Q. How can spectroscopic techniques be effectively utilized to characterize the structure of this compound?

- Methodological Answer : Combine multiple spectroscopic methods:

- NMR : NMR resolves fluorine substituent positions, while NMR confirms carbonitrile and thiazole ring integrity.

- FTIR : Peaks at ~2200 cm (C≡N stretch) and 1100–1200 cm (C-F stretches) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS determines molecular weight (<em>m/z</em> 191.0 for [M+H]) and fragmentation patterns.

Cross-validate results with computational simulations (e.g., DFT-based IR/NMR predictions) to resolve ambiguities .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported reactivity data of this compound under varying conditions?

- Methodological Answer : Conduct systematic kinetic studies under controlled environments (e.g., inert atmosphere, humidity-free conditions) to isolate variables. Use statistical contradiction analysis (e.g., Grubbs’ test for outliers) to identify experimental inconsistencies . Advanced surface characterization techniques (e.g., XPS, AFM) can detect unintended interactions with reactor materials or adsorbed impurities that alter reactivity . Replicate conflicting studies using identical reagents and equipment to isolate methodological discrepancies.

Q. How can quantum chemical calculations be applied to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to determine frontier molecular orbitals (FMOs). The LUMO energy (-1.8 eV) indicates nucleophilic attack susceptibility at the carbonitrile group.

- Step 2 : Calculate Fukui indices to map electrophilic/nucleophilic sites. For example, the thiazole sulfur may exhibit high electrophilicity due to fluorine electron-withdrawing effects.

- Step 3 : Simulate transition states for proposed reactions (e.g., SNAr substitutions) using Gaussian or ORCA software. Compare activation energies (<em>E</em>a) to prioritize viable pathways .

Q. What experimental design principles are critical for scaling up this compound synthesis without compromising yield?

- Methodological Answer :

- Scale-up Challenges : Heat/mass transfer limitations in batch reactors.

- Solutions :

- Use dimensionless analysis (e.g., Reynolds, Damköhler numbers) to maintain reaction dynamics during scale-up.

- Implement continuous-flow reactors with integrated in-line analytics (e.g., PAT tools) for real-time monitoring .

- Table : Key parameters for pilot-scale optimization:

| Parameter | Lab Scale (mg) | Pilot Scale (kg) | Adjustment Strategy |

|---|---|---|---|

| Mixing Efficiency | 90% | 70% | Turbine impeller redesign |

| Heating Rate | 5°C/min | 2°C/min | Gradual ramp to avoid hotspots |

| Residence Time | 2 h | 4 h | Increased reactor volume |

Data-Driven Research Considerations

Q. How can researchers leverage molecular docking studies to explore the biological activity of this compound derivatives?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known thiazole-binding pockets (e.g., kinases, cytochrome P450).

- Docking Workflow :

Prepare ligand structures (derivatives) using Open Babel for charge assignment.

Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds with fluorine and π-π interactions from the thiazole ring.

Validate docking scores (ΔG < -8 kcal/mol) with MM-PBSA free-energy calculations.

- Case Study : Derivatives showed >50% inhibition of EGFR kinase in silico, correlating with in vitro IC50 values of 0.2–5 µM .

Contradiction Management & Validation

Q. What advanced techniques address discrepancies in reported adsorption behavior of this compound on catalytic surfaces?

- Methodological Answer :

- Surface Analysis : Combine ToF-SIMS and in-situ DRIFTS to identify adsorbed intermediates and decomposition products.

- Controlled Replication : Repeat adsorption experiments under ultra-high vacuum (UHV) to eliminate atmospheric interference. For example, conflicting reports of CO2 formation during decomposition were traced to ambient moisture in prior studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.